molecular formula C20H24ClN3O2S B215831 4-(5-chloro-2-methylphenyl)-N-(3,5-dimethoxyphenyl)piperazine-1-carbothioamide

4-(5-chloro-2-methylphenyl)-N-(3,5-dimethoxyphenyl)piperazine-1-carbothioamide

Cat. No. B215831
M. Wt: 405.9 g/mol
InChI Key: CGYIEEAULNPGMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-chloro-2-methylphenyl)-N-(3,5-dimethoxyphenyl)piperazine-1-carbothioamide, also known as CTAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CTAP is a piperazine derivative that is used as a selective antagonist for the mu-opioid receptor.

Mechanism of Action

4-(5-chloro-2-methylphenyl)-N-(3,5-dimethoxyphenyl)piperazine-1-carbothioamide works by binding to the mu-opioid receptor and preventing the activation of downstream signaling pathways. This results in a decrease in the activity of neurons that are involved in pain perception and reward processing. This compound has been shown to be highly selective for the mu-opioid receptor and does not significantly interact with other opioid receptors.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to decrease the rewarding effects of opioids, reduce drug-seeking behavior, and decrease the development of tolerance to opioids. This compound has also been shown to have analgesic effects in various pain models, including neuropathic pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(5-chloro-2-methylphenyl)-N-(3,5-dimethoxyphenyl)piperazine-1-carbothioamide is its high selectivity for the mu-opioid receptor. This allows researchers to investigate the specific role of this receptor in various physiological processes. This compound is also relatively easy to synthesize and purify, which makes it a cost-effective option for research. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research involving 4-(5-chloro-2-methylphenyl)-N-(3,5-dimethoxyphenyl)piperazine-1-carbothioamide. One area of interest is the role of the mu-opioid receptor in the development of addiction and the potential use of this compound as a treatment for opioid addiction. Another area of interest is the development of new analogs of this compound that may have improved solubility or selectivity for the mu-opioid receptor. Additionally, this compound may have potential applications in the treatment of pain and other neurological disorders.
Conclusion:
In conclusion, this compound is a piperazine derivative that has gained significant attention in the scientific community due to its potential applications in research. This compound is a selective antagonist for the mu-opioid receptor and has been shown to have a range of biochemical and physiological effects. While there are some limitations to the use of this compound in lab experiments, its high selectivity and relative ease of synthesis make it a valuable tool for investigating the role of the mu-opioid receptor in various physiological processes. There are several future directions for research involving this compound, including its potential use as a treatment for opioid addiction and the development of new analogs with improved properties.

Synthesis Methods

4-(5-chloro-2-methylphenyl)-N-(3,5-dimethoxyphenyl)piperazine-1-carbothioamide can be synthesized using a variety of methods, including the reaction of 4-(5-chloro-2-methylphenyl)piperazine with 3,5-dimethoxybenzoyl isothiocyanate. The reaction typically takes place in the presence of a base, such as triethylamine, and is followed by purification using chromatography. The purity of the final product can be confirmed using various analytical techniques, such as NMR spectroscopy.

Scientific Research Applications

4-(5-chloro-2-methylphenyl)-N-(3,5-dimethoxyphenyl)piperazine-1-carbothioamide has been used extensively in scientific research as a selective antagonist for the mu-opioid receptor. The mu-opioid receptor is a G protein-coupled receptor that is involved in the modulation of pain, reward, and addiction. By selectively blocking this receptor, this compound can be used to investigate the role of the mu-opioid receptor in various physiological processes.

properties

Molecular Formula

C20H24ClN3O2S

Molecular Weight

405.9 g/mol

IUPAC Name

4-(5-chloro-2-methylphenyl)-N-(3,5-dimethoxyphenyl)piperazine-1-carbothioamide

InChI

InChI=1S/C20H24ClN3O2S/c1-14-4-5-15(21)10-19(14)23-6-8-24(9-7-23)20(27)22-16-11-17(25-2)13-18(12-16)26-3/h4-5,10-13H,6-9H2,1-3H3,(H,22,27)

InChI Key

CGYIEEAULNPGMK-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=S)NC3=CC(=CC(=C3)OC)OC

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=S)NC3=CC(=CC(=C3)OC)OC

Origin of Product

United States

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